1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a pyridazine ring, which also contains a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of a suitable dicarbonyl compound with hydrazine.
Coupling Reactions: The final step involves coupling the pyrazole and pyridazine rings through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-4-amine
- 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-6-amine
- 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-ol
Uniqueness
1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-methyl-5-(6-methylpyridazin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-3-4-7(12-11-6)8-5-9(10)14(2)13-8/h3-5H,10H2,1-2H3 |
InChI Key |
HQYISLJQXVQXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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